N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a chromene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazol-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
- N-(benzofuran-3-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and chromene rings in its structure allows for a broader range of applications and interactions with biological targets .
Properties
Molecular Formula |
C18H11ClN2O3S |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
HYRGUJUFJFGPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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